molecular formula C16H18FNO5S2 B7832904 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832904
M. Wt: 387.5 g/mol
InChI Key: WDDCXCXSLDZJMK-HOTGVXAUSA-N
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Description

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thienyl ring, and a furylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the thienyl ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the fluoro-methylphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Coupling with furylmethylamine: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored through in vitro and in vivo studies.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases. Its mechanism of action and pharmacokinetic properties would be key areas of research.

Industry

In the material science field, the compound could be used to develop new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
  • {(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine

Uniqueness

The presence of the fluoro group in (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE may impart unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro or bromo analogs.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S2/c1-11-7-13(4-5-14(11)17)25(21,22)16-10-24(19,20)9-15(16)18-8-12-3-2-6-23-12/h2-7,15-16,18H,8-10H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDCXCXSLDZJMK-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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